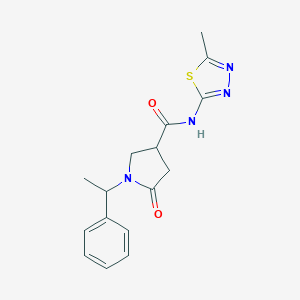
N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-(1-phenylethyl)pyrrolidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-(1-phenylethyl)pyrrolidine-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用机制
The exact mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-(1-phenylethyl)pyrrolidine-3-carboxamide is not fully understood. However, it is believed to act on various molecular targets such as enzymes, receptors, and ion channels. For example, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. It has also been found to modulate the activity of GABA receptors, which are involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. For example, this compound has been shown to increase the levels of neurotransmitters such as acetylcholine and dopamine in the brain, which may contribute to its neuroprotective effects. It has also been found to modulate the activity of ion channels such as voltage-gated potassium channels, which are involved in the regulation of neuronal excitability.
实验室实验的优点和局限性
One of the advantages of using N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-(1-phenylethyl)pyrrolidine-3-carboxamide in lab experiments is its potential as a lead compound for the development of new drugs. Its diverse range of molecular targets and biochemical and physiological effects make it a promising candidate for drug discovery. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be carefully evaluated in preclinical studies.
未来方向
There are several future directions for the research on N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-(1-phenylethyl)pyrrolidine-3-carboxamide. One direction is the development of new drugs based on this compound for the treatment of neurodegenerative diseases and cancer. Another direction is the investigation of its potential as a tool for studying the molecular mechanisms underlying various physiological processes such as synaptic transmission and ion channel regulation. Additionally, further studies are needed to evaluate its safety and efficacy in preclinical and clinical settings.
合成方法
The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-(1-phenylethyl)pyrrolidine-3-carboxamide involves the reaction of 5-methyl-1,3,4-thiadiazol-2-amine with 1-(1-phenylethyl)pyrrolidine-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain the desired compound.
科学研究应用
N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-(1-phenylethyl)pyrrolidine-3-carboxamide has been studied for its potential applications in various fields such as neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, this compound has been found to inhibit the growth of cancer cells and may be a potential anticancer agent. In drug discovery, this compound has been used as a lead compound for the development of new drugs.
属性
分子式 |
C16H18N4O2S |
|---|---|
分子量 |
330.4 g/mol |
IUPAC 名称 |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-(1-phenylethyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C16H18N4O2S/c1-10(12-6-4-3-5-7-12)20-9-13(8-14(20)21)15(22)17-16-19-18-11(2)23-16/h3-7,10,13H,8-9H2,1-2H3,(H,17,19,22) |
InChI 键 |
HQZGOENDBSCGOT-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C(C)C3=CC=CC=C3 |
规范 SMILES |
CC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C(C)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 2-[({[4-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-3-yl]carbonyl}carbamothioyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B270784.png)
![(2E)-2-{3-[(4-methylbenzyl)oxy]benzylidene}hydrazinecarboxamide](/img/structure/B270785.png)


![N-{5-[(dimethylamino)sulfonyl]-2-methylphenyl}-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B270790.png)



![4-chloro-3-[(2-ethoxybenzoyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B270803.png)
![4-chloro-N-isobutyl-3-[(phenoxyacetyl)amino]benzamide](/img/structure/B270804.png)



